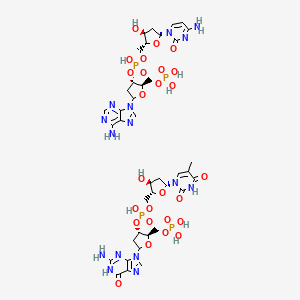
P-dGuo-P-dThd.P-dAdo-P-dCyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(d(A-C).d(G-T)) is a synthetic polynucleotide composed of alternating deoxyadenosine and deoxycytidine residues on one strand, paired with alternating deoxyguanosine and thymidine residues on the complementary strand. This compound is of significant interest in molecular biology and biochemistry due to its unique structural properties and its ability to form left-handed Z-DNA under certain conditions .
Méthodes De Préparation
The synthesis of Poly(d(A-C).d(G-T)) typically involves the enzymatic polymerization of deoxyribonucleotide triphosphates (dNTPs) using DNA polymerases. The reaction conditions often include a buffer solution, divalent metal ions such as magnesium or manganese, and a template strand to guide the polymerization process . Industrial production methods may involve large-scale enzymatic synthesis followed by purification processes such as chromatography to isolate the desired polynucleotide .
Analyse Des Réactions Chimiques
Poly(d(A-C).d(G-T)) undergoes various chemical reactions, including conformational changes and interactions with metal ions. For instance, it can transition from a right-handed B-DNA conformation to a left-handed Z-DNA conformation in the presence of high salt concentrations or specific metal ions like nickel . Common reagents used in these reactions include sodium chloride, magnesium chloride, and nickel chloride. The major products formed from these reactions are the different conformational states of the polynucleotide .
Applications De Recherche Scientifique
Poly(d(A-C).d(G-T)) has numerous applications in scientific research. In chemistry, it is used to study the energetics and dynamics of DNA conformational changes. In biology, it serves as a model system for understanding DNA-protein interactions and the role of Z-DNA in gene regulation . In medicine, it is investigated for its potential role in antiviral therapies and as a target for drug development. Industrial applications include its use in the development of biosensors and nanotechnology .
Mécanisme D'action
The mechanism by which Poly(d(A-C).d(G-T)) exerts its effects involves its ability to adopt different conformations, such as B-DNA and Z-DNA. These conformational changes can influence the binding of proteins and other molecules to the DNA, thereby affecting gene expression and other cellular processes . The molecular targets involved include DNA-binding proteins, transcription factors, and enzymes that interact with the DNA .
Comparaison Avec Des Composés Similaires
Poly(d(A-C).d(G-T)) is unique compared to other polynucleotides like Poly(d(A-T).d(A-T)) and Poly(d(G-C).d(G-C)) due to its ability to form Z-DNA more readily under certain conditions . Similar compounds include Poly(d(A-T).d(A-T)), Poly(d(G-C).d(G-C)), and Poly(d(A-G).d(C-T)), each with distinct structural and functional properties . The uniqueness of Poly(d(A-C).d(G-T)) lies in its alternating purine-pyrimidine sequence, which facilitates the B-Z transition .
Propriétés
Numéro CAS |
64816-49-5 |
|---|---|
Formule moléculaire |
C39H53N15O26P4 |
Poids moléculaire |
1271.8 g/mol |
Nom IUPAC |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2.C19H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;20-13-1-2-26(19(29)25-13)14-3-9(28)11(37-14)5-36-41(33,34)39-10-4-15(38-12(10)6-35-40(30,31)32)27-8-24-16-17(21)22-7-23-18(16)27/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,7-12,14-15,28H,3-6H2,(H,33,34)(H2,20,25,29)(H2,21,22,23)(H2,30,31,32)/t9-,10-,11+,12+,13+,14?;9-,10-,11+,12+,14+,15?/m00/s1 |
Clé InChI |
CXFYNININIIJOC-KFYUBSSISA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


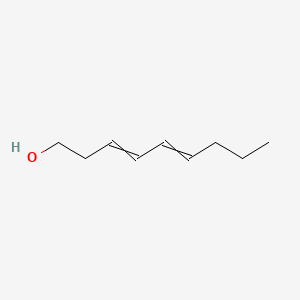
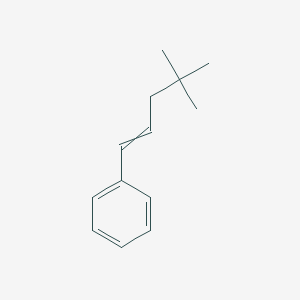
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

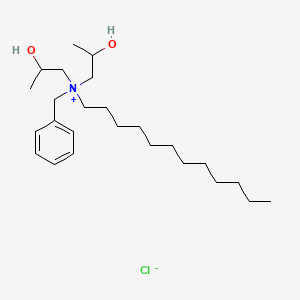
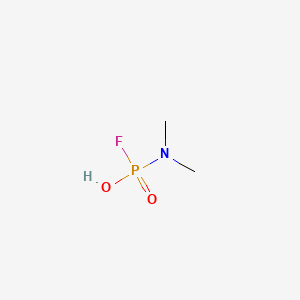
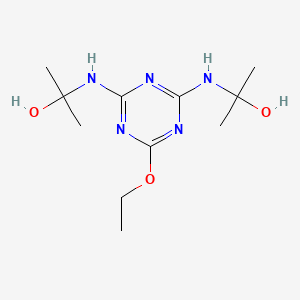
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
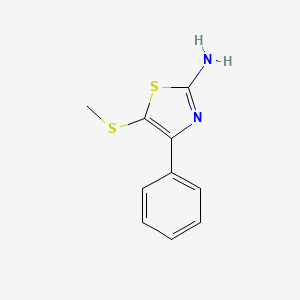
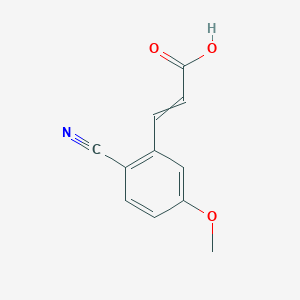

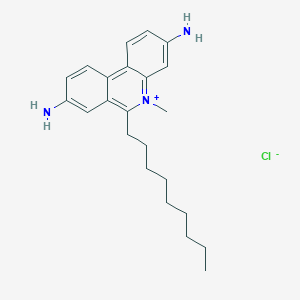
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
